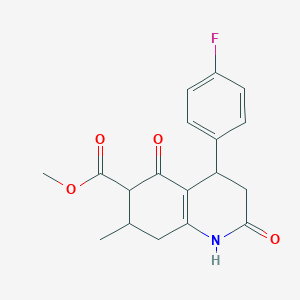![molecular formula C18H17ClN2O3 B4414693 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4414693.png)
1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of enzymes involved in the biosynthesis of certain molecules in the body. Specifically, this compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide are still being studied. However, research has shown that this compound can have effects on the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation. Additionally, this compound has been found to have potential applications in the treatment of certain diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential to modulate the endocannabinoid system, which can have various effects on physiological processes. Additionally, this compound has been found to be relatively stable and easy to synthesize. One limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide. One area of research involves the development of new drugs based on the structure of this compound. Additionally, research could focus on the effects of this compound on specific physiological processes such as pain and inflammation. Further studies could also investigate the potential use of this compound in the treatment of certain diseases such as cancer and neurodegenerative disorders.
Scientific Research Applications
1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in scientific research. One area of research involves the study of its mechanism of action and its effects on biochemical and physiological processes. Another area of research involves the development of new drugs based on the structure of this compound.
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)21-10-13(18(20)23)9-17(21)22/h1-8,13H,9-11H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKVRSDSTZRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414614.png)
![N-(2-methoxybenzyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4414622.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4414644.png)
![N-allyl-N'-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414652.png)

![methyl 6-acetyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4414669.png)
![N-[4-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B4414674.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4414677.png)
![N-(3-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414683.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4414686.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4414704.png)
![7-benzyl-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414709.png)
![N-(2-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414722.png)